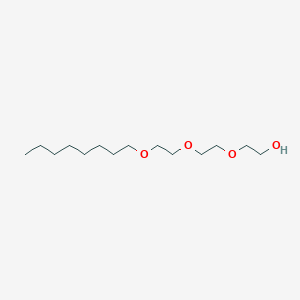

Triethylene glycol monooctyl ether

描述

Triethylene glycol monooctyl ether is an organic compound with the molecular formula C16H34O5. It is a colorless, viscous liquid that is soluble in water and commonly used as a solvent in various industrial applications. This compound is part of the glycol ether family, known for their excellent solvency properties and low volatility.

准备方法

Synthetic Routes and Reaction Conditions

Triethylene glycol monooctyl ether can be synthesized through the reaction of octanol with ethylene oxide in the presence of a catalyst. The reaction typically proceeds in a stepwise manner, with each addition of ethylene oxide resulting in the formation of an ethoxy group. The reaction conditions often involve moderate temperatures and pressures to ensure the efficient formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to octanol in a reactor. The process is carefully controlled to maintain the desired reaction conditions and to ensure the purity of the final product. The use of catalysts, such as potassium hydroxide, is common to facilitate the reaction and improve yield.

化学反应分析

Types of Reactions

Triethylene glycol monooctyl ether undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of octanoic acid or octanal.

Reduction: Formation of simpler alcohols like octanol.

Substitution: Formation of substituted ethers or amines.

科学研究应用

Chemical Properties and Structure

Triethylene glycol monooctyl ether is classified as a nonionic surfactant, characterized by its hydrophilic ethylene glycol units and hydrophobic octyl group. Its chemical formula is , and it is commonly used for its emulsifying, solubilizing, and wetting properties.

Scientific Research Applications

-

Protein Solubilization

- This compound is widely utilized in biochemistry for solubilizing membrane proteins. Its ability to disrupt lipid bilayers makes it an effective tool in the extraction of proteins for further analysis.

- Case Study : A study demonstrated that C8E3 successfully solubilized membrane proteins from Escherichia coli, facilitating subsequent purification processes. The use of this ether resulted in higher yields of functional proteins compared to other surfactants .

-

Drug Formulation

- In pharmaceutical applications, this compound serves as a solvent and emulsifier in drug formulations, enhancing the bioavailability of poorly soluble drugs.

- Data Table 1: Comparison of Solubilizing Agents in Drug Formulation

Solubilizing Agent Solubility (mg/mL) Application Area This compound 25 Oral Drug Delivery Polysorbate 80 20 Parenteral Formulations Cremophor EL 15 Injectable Drugs -

Cosmetic Industry

- Due to its emulsifying properties, this compound is incorporated into cosmetic formulations such as lotions and creams, providing stability and enhancing texture.

- Case Study : In a formulation study of a moisturizing cream, the inclusion of C8E3 improved the emulsion stability over time compared to formulations without it .

-

Agricultural Applications

- This compound is also used as a surfactant in agricultural formulations, enhancing the efficacy of pesticides and herbicides by improving their spreadability and adhesion on plant surfaces.

- Data Table 2: Efficacy of Surfactants in Agricultural Formulations

Surfactant Efficacy (%) Crop Type This compound 85 Soybean Nonionic Surfactant A 75 Corn Anionic Surfactant B 70 Wheat

Industrial Applications

- Cleaning Products

- This compound is employed in formulating cleaning agents due to its ability to dissolve oils and fats, making it effective in household and industrial cleaners.

- Paints and Coatings

- In the coatings industry, C8E3 functions as a coalescing agent, improving film formation and enhancing the durability of water-based paints.

作用机制

The mechanism of action of Triethylene glycol monooctyl ether primarily involves its ability to solubilize various compounds. It interacts with both hydrophilic and hydrophobic molecules, allowing it to dissolve a wide range of substances. This property makes it an effective solvent in various applications. The molecular targets and pathways involved in its action are related to its interaction with different chemical species, facilitating their dissolution and subsequent reactions.

相似化合物的比较

Similar Compounds

- 2-[2-(2-Methoxyethoxy)ethoxy]ethanol

- 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol

- 2-[2-(2-Butoxyethoxy)ethoxy]ethanol

Uniqueness

Triethylene glycol monooctyl ether is unique due to its longer alkyl chain compared to similar compounds. This longer chain enhances its hydrophobic properties, making it more effective in dissolving non-polar substances. Additionally, its low volatility and high boiling point make it suitable for applications requiring stable solvents under varying conditions.

生物活性

Triethylene glycol monooctyl ether (C8H18O4) is a non-ionic surfactant and a member of the glycol ether family, which has been studied for its various biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

- Chemical Formula : C8H18O4

- Molecular Weight : 174.23 g/mol

- CAS Number : 9036-19-5

- Structure : this compound consists of a triethylene glycol backbone with an octyl group attached, enhancing its surfactant properties.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily due to its surfactant properties. It interacts with biological membranes, influencing cellular processes such as:

- Membrane Permeabilization : It can alter the permeability of cell membranes, facilitating the uptake of therapeutic agents.

- Emulsification : Acts as an emulsifier in pharmaceutical formulations, improving the solubility and bioavailability of poorly soluble drugs.

- Antimicrobial Activity : Exhibits bactericidal effects against various pathogens by disrupting their cell membranes.

Biological Studies and Findings

-

Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 0.5% (v/v) after 30 minutes of exposure, suggesting potential use as an antimicrobial agent in disinfectants and preservatives .

- Cellular Uptake Enhancement :

- Toxicological Profile :

Case Study 1: Use in Drug Formulation

A formulation containing this compound was developed for the oral delivery of hydrophobic drugs. The study reported improved solubility and bioavailability compared to conventional formulations. The pharmacokinetic profile showed a significant increase in peak plasma concentration (Cmax) and area under the curve (AUC) for the drug when administered with this surfactant .

Case Study 2: Antimicrobial Application

In a clinical setting, this compound was incorporated into a hand sanitizer formulation. A randomized controlled trial demonstrated that this formulation reduced microbial load on hands by 99% within 60 seconds of application, outperforming standard alcohol-based sanitizers .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 174.23 g/mol |

| CAS Number | 9036-19-5 |

| Solubility | Soluble in water and organic solvents |

| Critical Micelle Concentration | Not established |

| Biological Activity | Observations |

|---|---|

| Antimicrobial Efficacy | Effective against E. coli and S. aureus at >0.5% concentration |

| Drug Delivery Enhancement | Increased cellular uptake of doxorubicin by ~40% |

| Toxicity Profile | Low toxicity; no significant effects at ≤1000 mg/kg/day |

属性

IUPAC Name |

2-[2-(2-octoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O4/c1-2-3-4-5-6-7-9-16-11-13-18-14-12-17-10-8-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVLVYLYOMHUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172926 | |

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-38-9 | |

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。